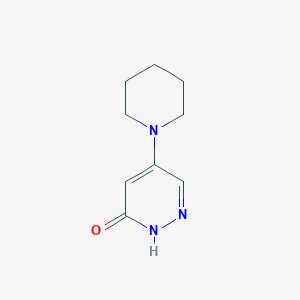

5-(1-Piperidinyl)-3(2H)-pyridazinone

Overview

Description

Synthesis Analysis

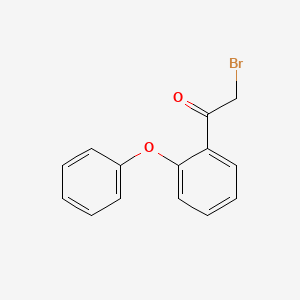

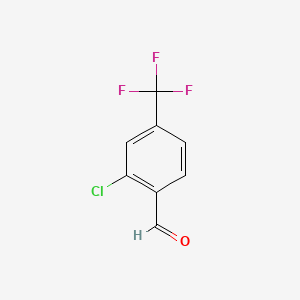

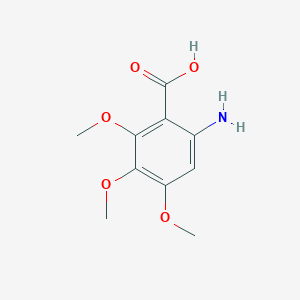

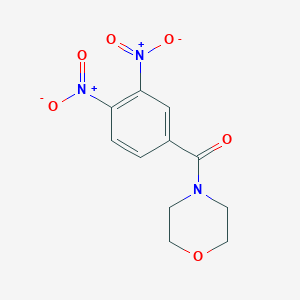

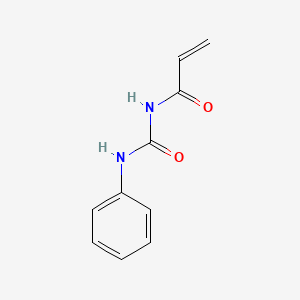

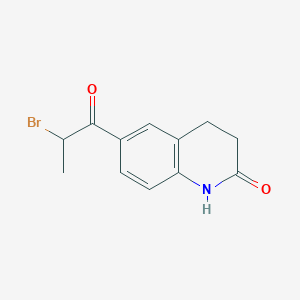

The synthesis of pyridazinone derivatives has been explored in various studies. For instance, a series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones were synthesized with yields ranging from 78% to 87% through the reaction of methyl 5-benzoyl-substituted-thiazol-4-carboxylates with hydrazine . Another study reported the synthesis of 4-[4-(phenoxyethyl)-1-piperazinyl]-3(2H)-pyridazinones and their alkane-bridged dimers, which were evaluated for their activity on α-adrenoreceptors . Additionally, the reaction of secondary amines with 3,4,5-trichloropyridazine led to the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, with monosubstitution occurring at position 5 when treated with 2 equivalents of the amine . Furthermore, a new series of 3(2h)-one pyridazinone derivatives were synthesized for potential anti-oxidant activity, involving esterification, hydrazine hydrate treatment, and cyclization with aldehyde substitutes .

Molecular Structure Analysis

The molecular structures of the synthesized pyridazinone derivatives were confirmed using various spectroscopic techniques. For example, the 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography-mass spectrometry were used to characterize the thiazolo[4,5-d]pyridazinones . Similarly, the structures of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones were established using spectroscopic methods . The confirmation of the molecular structures is crucial for understanding the relationship between the structure and the observed biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives has been investigated in various contexts. The Mannich reaction was employed to yield N-Mannich-bases from 1(2H)-phthalazinones and 4,5-dihydro-3(2H)-pyridazinones with secondary amines and formaldehyde . These reactions demonstrate the versatility of pyridazinone derivatives in forming new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are closely related to their biological activities. The synthesized compounds were tested for in vivo analgesic and anti-inflammatory activities . The anti-inflammatory and analgesic activities of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones were screened, and their safety was evaluated by assessing anti-platelet activity and ulcer index . The antioxidant activity of the new 3(2h)-one pyridazinone derivatives was also evaluated using DPPH radical scavenging activity and hydrogen peroxide scavenging activity . These studies highlight the importance of understanding the physical and chemical properties of pyridazinone derivatives to develop safer and more effective therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Properties

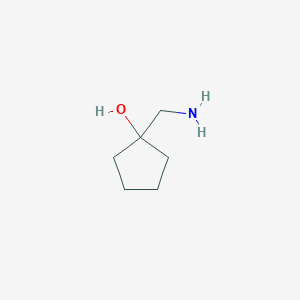

- Synthesis Methodology : 3(2H)-pyridazinones, including derivatives like 5-(1-Piperidinyl)-3(2H)-pyridazinone, can be efficiently synthesized using solvent-free reactions under microwave irradiation. This method involves the use of monophenylhydrazones of 1,2 dicarbonyl compounds and active methylene compounds, with piperidine as a catalyst (Jolivet et al., 1995).

Biological and Pharmacological Applications

- Cytotoxicity and Anti-Proliferative Activity : Novel 3(2H)-pyridazinone derivatives with a piperazinyl linker have demonstrated limited cytotoxicity against human gingival fibroblasts and good anti-proliferative effects against gastric adenocarcinoma cells. These effects are attributed to induced oxidative stress and apoptosis in cancerous cell lines (Alagöz et al., 2021).

- Anticancer Activity : A study on 3(2H)-one pyridazinone derivatives showed potential anti-oxidant activity, suggesting their role in anticancer treatments. These derivatives were evaluated for their in-vitro antioxidant activity and molecular docking studies were carried out to understand their interaction with cancer-related proteins (Mehvish & Kumar, 2022).

- Antiviral Potential : 5-Hydroxy-3(2H)-pyridazinone derivatives have been investigated as inhibitors of genotype 1 HCV NS5B polymerase, indicating their potential application in antiviral therapy. The structural design of these compounds focuses on their efficacy against the hepatitis C virus (Zhou et al., 2008).

Agricultural and Environmental Uses

- Herbicide Development : Pyridazinone derivatives, including 5-(1-Piperidinyl)-3(2H)-pyridazinone, have been studied for their herbicidal properties. Their mode of action includes the inhibition of photosynthesis and the Hill reaction in plants, making them potential candidates for weed control (Hilton et al., 1969).

Future Directions

Piperidine derivatives, including 5-(1-Piperidinyl)-3(2H)-pyridazinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods and exploring the pharmacological applications of these compounds .

properties

IUPAC Name |

4-piperidin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-6-8(7-10-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVCCVAWCOYWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518238 | |

| Record name | 5-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Piperidinyl)-3(2H)-pyridazinone | |

CAS RN |

82226-41-3 | |

| Record name | 5-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

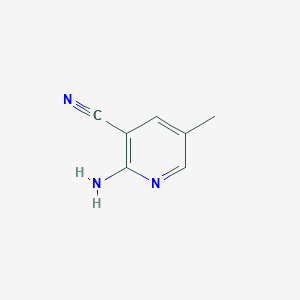

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)